molecular formula C27H42O4 B051248 7alpha-Hydroxy-3-oxo-4-cholestenoic acid CAS No. 115538-85-7

7alpha-Hydroxy-3-oxo-4-cholestenoic acid

Cat. No. B051248
M. Wt: 430.6 g/mol
InChI Key: SATGKQGFUDXGAX-MYWFJNCASA-N
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Description

7alpha-Hydroxy-3-oxo-4-cholestenoic acid, also known as 7-HOCA, is a cholestanoid that is cholest-4-en-26-oic acid substituted by an α-hydroxy group at position 7 and an oxo group at position 3 . It is an intermediate metabolite in the bile acid synthesis .


Synthesis Analysis

7-HOCA is synthesized extrahepatically from cholesterol . The enzyme oxysterols-7α-hydrolase (CYP7B1) acts on the precursor 27-hydroxycholesterol (27-OHC) to generate 7-HOCA . After synthesis, 7-HOCA is catabolized in the liver .


Molecular Structure Analysis

The molecular formula of 7-HOCA is C27H42O4 . It has an average mass of 430.620 Da and a monoisotopic mass of 430.308319 Da . The structure of 7-HOCA is also available as a 2D Mol file .


Chemical Reactions Analysis

7-HOCA is an intermediate metabolite in the bile acid synthesis . It is synthesized from the precursor 27-hydroxycholesterol (27-OHC) by the enzyme oxysterols-7α-hydrolase (CYP7B1) and is then catabolized in the liver .


Physical And Chemical Properties Analysis

7-HOCA is a cholestanoid that is cholest-4-en-26-oic acid substituted by an α-hydroxy group at position 7 and an oxo group at position 3 . It has a molecular formula of C27H42O4, an average mass of 430.620 Da, and a monoisotopic mass of 430.308319 Da .

Scientific Research Applications

  • Bile Acid Synthesis and Hepatic Function:

    • Plasma concentrations of 7alpha-hydroxy-4-cholesten-3-one are indicative of hepatic bile acid synthesis and reflect hepatic cholesterol 7alpha-hydroxylase activities, particularly in hypercholesterolemia (Honda et al., 2004).
    • 7alpha-Hydroxy-4-cholesten-3-one is an intermediate in human bile acid synthesis, as confirmed by its metabolism in subjects with complete bile fistulas (Hanson et al., 1973).
  • Role in Immune Response and Apoptosis:

    • The metabolism of oxysterols, such as 25-hydroxycholesterol and 27-hydroxycholesterol, includes 7alpha-hydroxylation, leading to derivatives like 7alpha-hydroxy-3-oxo-4-cholestenoic acid. These metabolites do not induce apoptosis in thymocytes, suggesting a protective role against toxic effects by oxysterols (Zhang et al., 1997).
  • Implications in Liver Disease:

    • A mutation in the gene for oxysterol 7alpha-hydroxylase, leading to a deficiency in 7alpha-hydroxylation, causes severe neonatal liver disease. This finding highlights the importance of this pathway in bile acid synthesis and liver health (Setchell et al., 1998).
  • Neurological Disorders:

    • Changes in the level of 7alpha-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid are observed after subarachnoid hemorrhage, suggesting a potential role in intracranial hemorrhagic disorders (Nagata et al., 1995).
    • The presence of 7alpha-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the blood-brain barrier, potentially serving as a diagnostic marker for conditions with a dysfunctional BBB (Saeed et al., 2014).
  • Metabolism and Diagnostic Applications:

    • 7alpha-Hydroxy-4-cholesten-3-one is a stable intermediate in bile acid synthesis, useful for monitoring enzymatic activity of hepatic cholesterol 7alpha-hydroxylase in blood samples (Gälman et al., 2003).
    • Quantification of 7alpha-hydroxy-4-cholesten-3-one in human serum can facilitate diagnostic testing for conditions like cerebrotendinous xanthomatosis (DeBarber et al., 2010).

Safety And Hazards

There is a suggestion of a possible role for 7-HOCA in intracranial hemorrhagic disorders, as high concentrations of this compound have been found in both chronic subdural hematoma and subarachnoid hemorrhage .

properties

IUPAC Name

(6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h14,16-17,20-24,29H,5-13,15H2,1-4H3,(H,30,31)/t16-,17?,20-,21+,22+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATGKQGFUDXGAX-MYWFJNCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921749
Record name 7-Hydroxy-3-oxocholest-4-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7alpha-Hydroxy-3-oxo-4-cholestenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7alpha-Hydroxy-3-oxo-4-cholestenoic acid

CAS RN

115538-85-7
Record name 7α-Hydroxy-3-oxo-4-cholestenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115538-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha-Hydroxy-3-oxo-4-cholestenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-3-oxocholest-4-en-26-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7alpha-Hydroxy-3-oxo-4-cholestenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha-Hydroxy-3-oxo-4-cholestenoic acid
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Reactant of Route 6
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Citations

For This Compound
124
Citations
A Saeed, F Floris, U Andersson, I Pikuleva… - Journal of Lipid …, 2014 - ASBMB
… across the blood-brain barrier: conversion into 7alpha-hydroxy-3-oxo-4-cholestenoic acid. … across the blood-brain barrier: conversion into 7alpha-hydroxy-3-oxo-4-cholestenoic acid. …
Number of citations: 42 www.jlr.org
AA Saeed, E Edström, I Pikuleva, G Eggertsen… - Journal of lipid …, 2017 - ASBMB
… 7alpha-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the … 7alpha-hydroxy-3-oxo-4-cholestenoic acid in cerebrospinal fluid reflects the integrity of the …
Number of citations: 10 www.jlr.org
J Abdel-Khalik, PJ Crick, E Yutuc, AE DeBarber… - Biochimie, 2018 - Elsevier
Dihydroxyoxocholestenoic acids are intermediates in bile acid biosynthesis. Here, using liquid chromatography – mass spectrometry, we confirm the identification of 7α,24-dihydroxy-3-…
Number of citations: 17 www.sciencedirect.com
L Iuliano, PJ Crick, C Zerbinati, L Tritapepe… - Steroids, 2015 - Elsevier
The human brain contains approximately 25% of the body’s cholesterol. The brain is separated from the circulation by the blood brain barrier. While cholesterol will not passes this …
Number of citations: 85 www.sciencedirect.com
E Porru, E Edström, L Arvidsson, A Elmi-Terander… - Brain Sciences, 2022 - mdpi.com
Idiopathic normal pressure hydrocephalus (iNPH) is the most common form of hydrocephalus in the adult population, and is often treated with cerebrospinal fluid (CSF) drainage using a …
Number of citations: 7 www.mdpi.com
J Abdel-Khalik, T Hearn, AL Dickson, PJ Crick… - The Journal of steroid …, 2021 - Elsevier
Bile acids are the end products of cholesterol metabolism secreted into bile. They are essential for the absorption of lipids and lipid soluble compounds from the intestine. Here we have …
Number of citations: 15 www.sciencedirect.com
WJ Griffiths, PJ Crick, A Meljon, S Theofilopoulos… - … et Biophysica Acta (BBA …, 2019 - Elsevier
Cytochrome P450 (CYP) 27A1 is a key enzyme in both the acidic and neutral pathways of bile acid biosynthesis accepting cholesterol and ring-hydroxylated sterols as substrates …
Number of citations: 33 www.sciencedirect.com
WJ Griffiths, J Abdel-Khalik, PJ Crick, E Yutuc… - bioRxiv, 2018 - biorxiv.org
Bile acids are the end products of cholesterol metabolism secreted into bile. They are essential for the absorption of lipids and lipid soluble compounds from the intestine. Here we have …
Number of citations: 2 www.biorxiv.org
P Höflinger, S Hauser, E Yutuc, H Hengel… - Journal of lipid …, 2021 - ASBMB
Cerebrotendinous xanthomatosis (CTX) is caused by autosomal recessive loss-of-function mutations in CYP27A1, a gene encoding cytochrome p450 oxidase essential for bile acid …
Number of citations: 14 www.jlr.org
PJ Crick, L Beckers, M Baes, PP Van Veldhoven… - Steroids, 2015 - Elsevier
Oxysterols and cholestenoic acids are oxidised forms of cholesterol with a host of biological functions. The possible roles of oxysterols in various neurological diseases makes the …
Number of citations: 19 www.sciencedirect.com

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